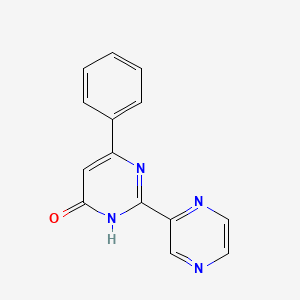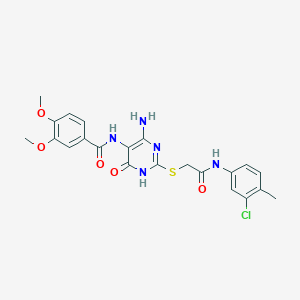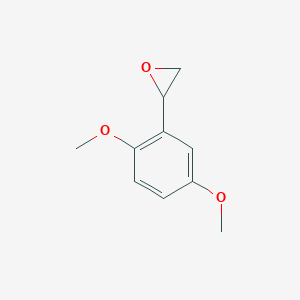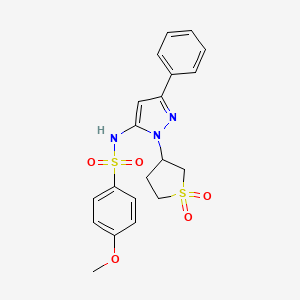![molecular formula C18H23NO3 B2505616 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol CAS No. 1223887-93-1](/img/structure/B2505616.png)
2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol involves several steps. One common synthetic route is through the reaction of 2-methoxy-6-hydroxybenzaldehyde with 4-propoxybenzylamine under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is employed in proteomics research to study protein interactions and functions . In medicine, it may be investigated for its potential therapeutic properties, although it is primarily for research use only .
Wirkmechanismus
The mechanism of action of 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use in research .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol can be compared with other similar compounds, such as:
- 2-Methoxy-6-{[(4-ethoxybenzyl)amino]methyl}phenol
- 2-Methoxy-6-{[(4-butoxybenzyl)amino]methyl}phenol
These compounds share similar structures but differ in the length of the alkoxy group attached to the benzylamine moiety. The uniqueness of this compound lies in its specific alkoxy group, which may influence its chemical properties and biological activity .
Eigenschaften
IUPAC Name |
2-methoxy-6-[[(4-propoxyphenyl)methylamino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-11-22-16-9-7-14(8-10-16)12-19-13-15-5-4-6-17(21-2)18(15)20/h4-10,19-20H,3,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGHLPRAHXAQCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNCC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2505535.png)
![Ethyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2505540.png)

![(5-Chlorothiophen-2-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2505543.png)
![6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B2505544.png)



![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2505549.png)



![2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2505555.png)
![1-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methanesulfonylcyclopropane-1-carboxylic acid](/img/structure/B2505556.png)
